molecular formula C15H11BrO2 B072396 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one CAS No. 1218-22-0

1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B072396
CAS No.: 1218-22-0
M. Wt: 303.15 g/mol
InChI Key: JPVAYWFGQZDOGG-SOFGYWHQSA-N
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Description

1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one is an organic compound known for its unique chemical structure and properties It is a derivative of chalcone, a class of compounds known for their diverse biological activities

Preparation Methods

The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one typically involves the condensation of 5-bromo-2-hydroxyacetophenone with benzaldehyde. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures for several hours until the product precipitates out .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and bases like triethylamine. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one can be compared with other chalcone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1218-22-0

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

(E)-1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H11BrO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H/b8-6+

InChI Key

JPVAYWFGQZDOGG-SOFGYWHQSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O

Synonyms

(E)-1-(5-bromo-2-hydroxy-phenyl)-3-phenyl-prop-2-en-1-one

Origin of Product

United States

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